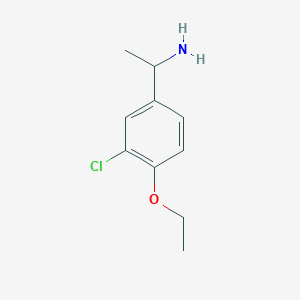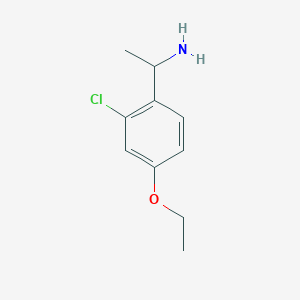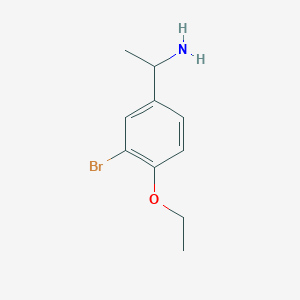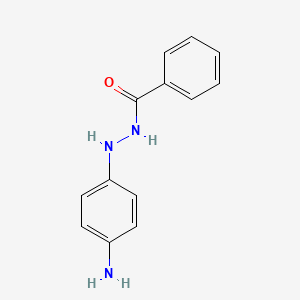
N'-(4-Aminophenyl)benzohydrazide
概述
描述
N’-(4-Aminophenyl)benzohydrazide is a colorless, crystalline compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol.
作用机制
Target of Action
N’-(4-Aminophenyl)benzohydrazide is a compound that has gained increasing attention in the scientific research community due to its various potential applications. It has been found to potentially inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a specific type of tyrosine kinase receptor that mediates the processes initiated by Vascular Endothelial Growth Factor (VEGF), including endothelial cell activation and proliferation .
Mode of Action
The compound interacts with its target, VEGFR-2, and inhibits its function . This inhibition disrupts the VEGF/VEGFR-2 pathway, which contributes to the progress of numerous cancer types including breast, colon, gastric, and lung via migration, metastasis, and stimulation of angiogenesis . By hindering this pathway, the compound can potentially stop angiogenesis, a crucial process in cancer progression .
Biochemical Pathways
The primary biochemical pathway affected by N’-(4-Aminophenyl)benzohydrazide is the VEGF/VEGFR-2 pathway . This pathway is involved in tumor angiogenesis, a process where new blood vessels form from pre-existing vessels, providing nutrients and oxygen to the tumor, thereby promoting its growth and survival . By inhibiting VEGFR-2, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .
Result of Action
The inhibition of the VEGF/VEGFR-2 pathway by N’-(4-Aminophenyl)benzohydrazide can lead to a decrease in angiogenesis, thereby potentially inhibiting tumor growth . This could result in significant molecular and cellular effects, including a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and caspase-3 .
生化分析
Biochemical Properties
N’-(4-Aminophenyl)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating reactions that involve the hydrolysis of chemical bonds and the transfer of electrons, respectively . Additionally, N’-(4-Aminophenyl)benzohydrazide can form complexes with proteins, influencing their structure and function. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
N’-(4-Aminophenyl)benzohydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N’-(4-Aminophenyl)benzohydrazide can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . In terms of cellular metabolism, N’-(4-Aminophenyl)benzohydrazide can affect metabolic flux and the levels of key metabolites, impacting overall cellular energy balance and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of N’-(4-Aminophenyl)benzohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N’-(4-Aminophenyl)benzohydrazide can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity . This binding is often mediated by specific amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Additionally, N’-(4-Aminophenyl)benzohydrazide can interact with DNA and RNA, influencing the transcription and translation processes that govern gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-Aminophenyl)benzohydrazide can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The stability of N’-(4-Aminophenyl)benzohydrazide is influenced by environmental conditions such as temperature, pH, and the presence of reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that can alter its biological activity. Long-term studies have shown that prolonged exposure to N’-(4-Aminophenyl)benzohydrazide can result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N’-(4-Aminophenyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, N’-(4-Aminophenyl)benzohydrazide can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
N’-(4-Aminophenyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites that can be further processed or excreted . N’-(4-Aminophenyl)benzohydrazide can also affect metabolic flux by modulating the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, N’-(4-Aminophenyl)benzohydrazide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake, efflux, and intracellular trafficking . These interactions are crucial for determining the localization and accumulation of N’-(4-Aminophenyl)benzohydrazide within specific cellular compartments. Additionally, the compound’s distribution can be influenced by factors such as lipid solubility, molecular size, and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of N’-(4-Aminophenyl)benzohydrazide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N’-(4-Aminophenyl)benzohydrazide may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolic processes . The subcellular localization of N’-(4-Aminophenyl)benzohydrazide can also affect its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .
准备方法
Synthetic Routes and Reaction Conditions
N’-(4-Aminophenyl)benzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzohydrazide with benzaldehyde under reflux conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of N’-(4-Aminophenyl)benzohydrazide may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields . This method involves subjecting the reaction mixture to microwave irradiation, which accelerates the reaction and enhances the overall efficiency.
化学反应分析
Types of Reactions
N’-(4-Aminophenyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azobenzene derivatives, hydrazine derivatives, and various substituted benzohydrazides .
科学研究应用
N’-(4-Aminophenyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: The compound is used in the production of polymers and other materials with specific properties.
相似化合物的比较
Similar Compounds
N-(4-Aminophenyl)benzamide: Similar in structure but lacks the hydrazide group.
N-(4-Aminophenyl)benzothiazole: Contains a thiazole ring instead of the benzohydrazide moiety.
Uniqueness
N’-(4-Aminophenyl)benzohydrazide is unique due to its specific combination of an amino group and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N'-(4-aminophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIZNQVECHOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276751 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-27-7 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63402-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
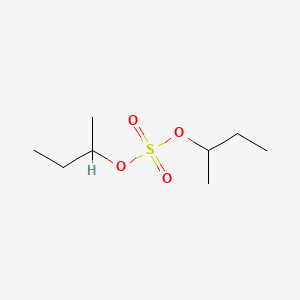
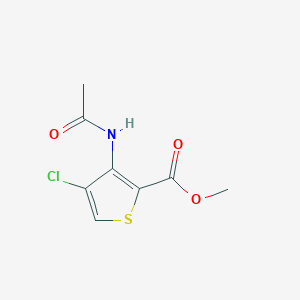


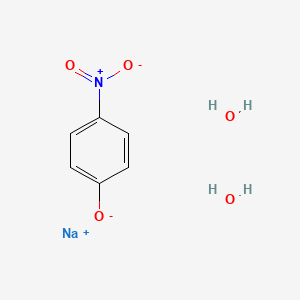


![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)

